2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
The compound “2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide” is a heterocyclic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a sulfur-linked acetamide moiety, and a 3-methoxyphenyl substituent. Its structural complexity arises from the fused bicyclic pyrrolopyrimidine system, which is substituted with a butyl group at position 3, a phenyl group at position 7, and a sulfanyl-acetamide chain at position 2.
The presence of the 3-methoxy group on the phenyl ring may enhance metabolic stability compared to halogenated analogs, as seen in related compounds .
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-3-4-13-29-24(31)23-22(20(15-26-23)17-9-6-5-7-10-17)28-25(29)33-16-21(30)27-18-11-8-12-19(14-18)32-2/h5-12,14-15,26H,3-4,13,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUGRILPXICCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential biological activities. Its unique structural features suggest various therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.51 g/mol. The structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives showed IC50 values in the low micromolar range against KB cells, indicating potent antiproliferative effects .
- The mechanism of action appears to involve inhibition of key enzymes in the purine biosynthesis pathway, which is crucial for tumor cell proliferation .
-
Enzyme Inhibition :
- The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives exhibited IC50 values as low as 10.4 μM for AChE and 7.7 μM for BChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Additionally, the presence of the methoxy group has been linked to variations in enzyme inhibition potency, highlighting the importance of structural modifications in enhancing biological activity .
- Antimicrobial Properties :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Properties :
A study synthesized various analogs of the compound and tested them against a panel of cancer cell lines. Results showed that modifications at the 5-position of the pyrrolo[3,2-d]pyrimidine scaffold significantly influenced cytotoxicity and selectivity towards cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | KB | 12.5 |
| Derivative B | MCF-7 | 15.0 |
| Derivative C | HeLa | 9.8 |
- Enzyme Inhibition Study :
Another investigation focused on the enzyme inhibition profile of the compound's derivatives. It was found that certain substitutions enhanced AChE inhibition significantly compared to others .
| Derivative | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound D | 10.4 | 7.7 |
| Compound E | 18.1 | 15.6 |
The proposed mechanism involves binding to specific active sites on target enzymes or receptors, thereby modulating their activity. For instance, in cancer cells, the inhibition of de novo purine nucleotide biosynthesis leads to reduced proliferation rates . In neuropharmacological contexts, AChE inhibition enhances cholinergic transmission, which may alleviate symptoms associated with cognitive decline.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique pyrrolo[3,2-d]pyrimidine core structure, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 380.5 g/mol. The compound's structure allows for various modifications that can enhance its efficacy in therapeutic applications.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit potent anticancer properties by inhibiting key enzymes involved in nucleotide biosynthesis. For example, compounds similar to the target compound have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), crucial for cancer cell proliferation .
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antiviral Activity : Some derivatives have shown promise against viral infections by interfering with viral replication mechanisms.
Material Science
The complex structure of this compound allows it to be used as a building block in the synthesis of novel materials with tailored properties. Its application in developing advanced polymers and nanomaterials is an area of ongoing research.
Case Studies
- Dual Inhibitors of Nucleotide Biosynthesis : A study focused on 5-substituted pyrrolo[2,3-d]pyrimidines demonstrated their ability to inhibit cancer cell lines through dual targeting of GARFTase and AICARFTase, leading to depletion of purine nucleotides necessary for DNA synthesis .
- Synthesis and Biological Evaluation : Research conducted on similar compounds revealed their effectiveness against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
| Compound Name | Core Structure | Aromatic Substituent | Alkyl Chain (Position 3) | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-({3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide | Pyrrolo[3,2-d]pyrimidine | 3-Methoxyphenyl | Butyl (C4) | Not reported | Not reported | [5] |
| 2-[(3-butyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | Pyrrolo[3,2-d]pyrimidine | 3-Fluoro-4-methylphenyl | Butyl (C4) | Not reported | Not reported | [5] |
| (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) | Tetrahydrofuran-sulfonamide | Phenyl | Butyryl (C4) | 180–182 | 51.0 | [2] |
| 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide | Pyrazolo[3,4-d]pyrimidine | 3-Fluorophenyl | Ethyl | 175–178 | 28 | [7] |
Research Findings and Trends
Aromatic Substituents : Methoxy groups improve solubility but may reduce membrane permeability compared to halogenated analogs. Fluoro groups enhance bioavailability in CNS-targeting compounds .
Alkyl Chains : Shorter chains (e.g., butyl) favor synthetic yield and crystallinity, while longer chains may improve lipophilicity and target engagement in hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
